molecular formula C14H9BrN2O4 B1664219 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- CAS No. 65235-63-4

9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-

Cat. No. B1664219
CAS RN: 65235-63-4
M. Wt: 349.14 g/mol
InChI Key: SBSBBPZTTALABX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- is a Skin / Eye Irritant.

Scientific Research Applications

Anticancer Research

  • Phase I Clinical Investigation: A derivative of 9,10-Anthracenedione was evaluated in a Phase I clinical trial, focusing on its potential as an anticancer agent. The study observed dose-limiting leukopenia and thrombocytopenia but also noted a partial response in a patient with lung adenocarcinoma (D. V. Von Hoff et al., 1980).

Electrochemical Studies

  • Electrochemical Reduction Investigation: Research into the electrochemical reduction of 9,10-Anthracenedione explored its reduction process, revealing the formation of a neutral-anion radical complex. This study contributes to understanding the chemical reactions and potential applications of Anthracenedione in electrochemical processes (Wangxing Cheng et al., 2013).

DNA Interaction Studies

  • Interaction with DNA: Studies have shown that anthracenedione analogs can interact with DNA, influencing the binding of acridine orange to DNA. This interaction is critical for understanding the mechanism of action of these compounds in cancer therapy (J. Roboz et al., 1982).

Synthesis and Derivatives

  • Synthesis of Derivatives: Research into the synthesis of various 9,10‐anthracenediones, resembling anticancer agents like mitoxantrone and ametantrone, has been conducted. This synthesis forms a basis for developing potential new anticancer agents (Cipriano Antonello et al., 1989).

Optical and Electronic Materials

  • Synthesis for Opto-electronic Materials: 9,10-Anthracenedione derivatives have potential applications in the synthesis of organic opto-electronic materials, showcasing the versatility of this compound beyond its medical applications (Shi-jun Zheng, 2005).

Antitumor Activity

  • Antitumor Activity Analysis: Research has been conducted to explore the antitumor activity of various anthracenedione derivatives, focusing on their potential to inhibit tumor cell growth (D. Hua et al., 2004).

Sulfate Respiration Inhibition

  • Inhibition of Sulfate Respiration: Derivatives of 9,10-anthracenedione, including 1,8-dihydroxyanthraquinone, have shown the ability to inhibit respiratory sulfate reduction by sulfate-reducing bacteria. This property can be useful in environmental applications to control sulfide generation (F. Cooling et al., 1996).

properties

IUPAC Name

1,8-diamino-2-bromo-4,5-dihydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)13(20)8-5(16)1-2-6(18)9(8)14(10)21/h1-3,18-19H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBBPZTTALABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070285
Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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Product Name

9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-

CAS RN

65235-63-4, 27733-08-0, 68134-65-6, 12222-79-6
Record name 1,8-Diamino-2-bromo-4,5-dihydroxy-9,10-anthracenedione
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Record name 1,8-Diaminobromo-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 1,8-diaminobromo-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diaminobromo-4,5-dihydroxy
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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